![molecular formula C15H17N3O3S2 B3020455 N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1448050-14-3](/img/structure/B3020455.png)
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide
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Description
Synthesis Analysis
The synthesis of N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide involves a multi-step process that may draw from the methodologies described in the provided papers. The first paper discusses the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole through the Weidenhagen reaction, which involves the reaction of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural. This step is followed by alkylation with methyl iodide in the presence of potassium hydroxide to produce N-methyl derivatives, with 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole being the major product . Although the target molecule is not directly synthesized in this study, the methods described could be adapted for the alkylation step of the target molecule's synthesis.
Molecular Structure Analysis
The molecular structure of the target compound features several distinct functional groups, including the furan ring, the imidazole ring, and the sulfonamide group. The presence of these groups suggests that the compound could exhibit interesting electronic and steric properties, which could influence its reactivity and interactions with other molecules. The synthesis of related compounds, such as sulfonylated furans, is discussed in the second paper, which employs a metal-free three-component domino reaction . This technique could potentially be applied to introduce the sulfonamide group into the target molecule.
Chemical Reactions Analysis
The chemical reactions of the target compound would likely involve the functional groups present in its structure. The first paper provides insight into electrophilic substitution reactions, such as nitration, bromination, sulfonation, hydroxymethylation, and acylation, on a related imidazole compound . These reactions could be relevant to the target compound, particularly in modifying the imidazole ring or the furan moiety. The second paper does not directly address the reactivity of the target compound but does offer a method for introducing sulfonyl groups into similar structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide would be influenced by its molecular structure. The presence of heterocyclic rings such as furan and imidazole suggests potential aromaticity, which could affect the compound's stability and solubility. The sulfonamide group is known for its polarity and ability to engage in hydrogen bonding, which could impact the compound's solubility in water and other polar solvents. While the provided papers do not directly discuss the physical properties of the target compound, the synthesis and reactivity of similar compounds suggest that it may possess unique electronic properties due to the conjugation between the rings and the electron-withdrawing effects of the sulfonamide group .
Future Directions
The compound could potentially be of interest in a variety of research fields. For example, it could be studied for its potential biological activity. Additionally, the compound’s interesting structure and functional groups could make it a useful starting point for the synthesis of other complex organic molecules .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-17-11-15(16-12-17)23(19,20)18(10-13-4-2-8-21-13)7-6-14-5-3-9-22-14/h2-5,8-9,11-12H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMONYMGLEFPUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide |
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